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Introduction

BAY 2927088 is an orally administered, reversible tyrosine kinase inhibitor (TKI) that potently

and selectively targets activating mutations in the human epidermal growth factor receptor 2

(HER2) and epidermal growth factor receptor (EGFR).[1][2] In non-small cell lung cancer

(NSCLC), activating mutations in HER2 (ERBB2) are present in approximately 2-4% of patients

and are potent oncogenic drivers.[3] BAY 2927088 is under investigation for the treatment of

patients with advanced NSCLC harboring these specific mutations.[4] Preclinical and clinical

studies have demonstrated its significant anti-tumor activity and a manageable safety profile.[5]

This document provides detailed application notes, quantitative data summaries, and

experimental protocols relevant to the study of BAY 2927088 in a cancer research setting.

Mechanism of Action
BAY 2927088 functions as an ATP-competitive inhibitor at the kinase domain of mutant HER2

and EGFR. This binding prevents the autophosphorylation and subsequent activation of

downstream signaling pathways critical for cancer cell proliferation and survival, such as the

MAPK/ERK and PI3K/Akt pathways. The inhibitor has demonstrated high selectivity for mutant

forms of these receptors over their wild-type counterparts, which is anticipated to result in a

wider therapeutic window and a more favorable safety profile. Due to its noncovalent binding

mechanism, BAY 2927088 also retains activity against certain resistance mutations, such as

the EGFR C797S mutation.
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Data Presentation
Preclinical Activity of BAY 2927088

Model System
Target
Mutation(s)

Readout Result (IC50) Reference

Ba/F3 Cellular

Model

EGFR exon 19

del
Proliferation 0.16 nM

Ba/F3 Cellular

Model
EGFR L858R Proliferation 0.52 nM

Ba/F3 Cellular

Model
Wild-type EGFR Proliferation

221 nM (>1000-

fold selectivity)

Ba/F3 Cellular

Model

HER2 exon 20

insertions

(A775insYVMA,

G776delinsVC)

Proliferation

Potent Inhibition

(specific IC50 not

stated)

Ba/F3 Cellular

Model

HER2 point

mutations

(S310F, S335C,

L755S)

Proliferation

Potent Inhibition

(specific IC50 not

stated)

Clinical Efficacy of BAY 2927088 in the SOHO-01 Trial
(Phase I/II)
Data is presented for patients with advanced NSCLC harboring a HER2-activating mutation

who were previously treated with at least one systemic therapy but were naïve to HER2-

targeted therapy. The recommended dose of BAY 2927088 was 20 mg twice daily.
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Parameter Value (N=33-44)
95% Confidence
Interval

Reference

Objective Response

Rate (ORR)
70-72.1% 51.3 - 84.7%

Complete Response

(CR)
2.3% N/A

Partial Response (PR) 69.8% N/A

Stable Disease (SD) 15-16.3% N/A

Progressive Disease

(PD)
11.6% N/A

Disease Control Rate

(DCR)
82-83.7% 64.5 - 93.2%

Median Progression-

Free Survival (PFS)
8.1 months 4.4 - Not Evaluable

Median Duration of

Treatment
7.1 months

0.2 - 9.2 months

(range)

Safety Profile of BAY 2927088 in the SOHO-01 Trial
Adverse Event
(Any Grade)

Frequency (N=34) Grade 3 Reference

Diarrhea 85% Mainly Grade 1-2

Rash 47% Grade 1-2

Experimental Protocols
Ba/F3 Cell Proliferation Assay for Kinase Inhibitor
Potency
This protocol is for assessing the in vitro potency of BAY 2927088 on the proliferation of Ba/F3

cells engineered to express specific HER2 or EGFR mutations. These cells become dependent
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on the expressed oncogenic kinase for survival and proliferation in the absence of interleukin-3

(IL-3).

Materials:

Ba/F3 cells expressing the mutant HER2 or EGFR of interest

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

BAY 2927088 stock solution (in DMSO)

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS

and 1% Penicillin-Streptomycin. The medium for these cells should not contain IL-3 to

ensure their proliferation is dependent on the expressed oncogene.

Cell Seeding: Wash the cells with PBS to remove any residual IL-3. Resuspend the cells in

IL-3-free medium and seed them into 96-well plates at a density of 5,000 cells per well in 100

µL of medium.

Compound Preparation and Addition: Prepare a serial dilution of BAY 2927088 in IL-3-free

medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a

positive control (no inhibitor).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.
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Viability Assessment: After incubation, allow the plate to equilibrate to room temperature for

30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for an additional 10 minutes to stabilize the luminescent

signal.

Data Analysis: Measure the luminescence using a luminometer. The signal is proportional to

the amount of ATP present, which is indicative of the number of viable cells. Calculate the

IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor

concentration.

Western Blot Analysis of HER2/EGFR Phosphorylation
This protocol describes the detection of phosphorylated HER2 (p-HER2) and EGFR (p-EGFR)

in cancer cell lines to confirm the inhibitory activity of BAY 2927088.

Materials:

NSCLC cell line with a known HER2 or EGFR mutation

Appropriate cell culture medium and supplements

BAY 2927088 stock solution (in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-p-HER2, anti-total-HER2, anti-p-EGFR, anti-total-EGFR, and a

loading control like anti-GAPDH)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment: Seed the cancer cells in 6-well plates and grow to 70-80% confluency. Treat

the cells with varying concentrations of BAY 2927088 for a specified time (e.g., 2-24 hours).

Include a vehicle control.

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the

cells and collect the lysate.

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration using the BCA assay.

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer

and boil for 5 minutes at 95°C.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and

perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-p-HER2) overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Detection: Apply the ECL substrate and capture the signal using an imaging system.

Stripping and Re-probing: To detect total protein levels and the loading control, the

membrane can be stripped and re-probed with the respective primary antibodies.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-

HER2/p-EGFR signal to the total HER2/EGFR signal.

In Vivo Efficacy Study Using a Patient-Derived Xenograft
(PDX) Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY

2927088 in an in vivo setting using an NSCLC PDX model with a relevant HER2 mutation.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

HER2-mutant NSCLC PDX tumor tissue

Surgical tools for implantation

BAY 2927088 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Animal balance

Procedure:

Tumor Implantation: Subcutaneously implant a small fragment of the HER2-mutant NSCLC

PDX tumor into the flank of each mouse.

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-

200 mm³). Randomize the mice into treatment and control groups.
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Treatment Administration: Administer BAY 2927088 orally (e.g., twice daily) at the

predetermined dose. The control group should receive the vehicle.

Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a

week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

Endpoint: Continue the treatment for a defined period or until the tumors in the control group

reach a predetermined maximum size.

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for

statistically significant differences in tumor growth between the treatment and control groups.

Tumor growth inhibition (TGI) can be calculated.

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at a

specific time point after the last dose to analyze target engagement (e.g., p-HER2 levels) by

Western blot or immunohistochemistry.

Visualizations
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Caption: Mechanism of action of BAY 2927088.
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Caption: Experimental workflow for in vivo efficacy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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